3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Physicochemical property Drug-likeness Impurity profiling

This synthetic heterocyclic compound is a critical risperidone process impurity or degradant reference standard. Unlike generic core scaffolds, the 3-(2-ethoxyethyl) chain introduces 5 rotatable bonds and 2 additional H-bond acceptors (MW 236.31 vs. 164.20), fundamentally altering retention time and response factor. Procure this authenticated standard to ensure accurate peak assignment in forced degradation studies (ICH Q1A(R2)) and to establish acceptance criteria per ICH Q3B(R2). Avoid analytical misidentification and regulatory non-compliance in ANDA submissions.

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 2470437-17-1
Cat. No. B2383280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
CAS2470437-17-1
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESCCOCCC1=C(N=C2CCCCN2C1=O)C
InChIInChI=1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h3-9H2,1-2H3
InChIKeySNKOJWOGEGTRLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (CAS 2470437-17-1): Core Identity and Structural Context


3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a synthetic heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. Its core scaffold, 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a known substructure in atypical antipsychotic agents such as risperidone [1]. The target compound is listed by one supplier as a 'Risperidone Impurity' , suggesting it can appear as a process-related or degradation byproduct. However, beyond this single alias and its molecular formula (C13H20N2O2, MW 236.31), no authoritative pharmacological, toxicological, or detailed physicochemical characterization has been published in the primary literature for this specific CAS number.

Why 2470437-17-1 Cannot Be Interchanged with Generic Pyrido[1,2-a]pyrimidin-4-one Analogs


The ethoxyethyl substituent at position 3 fundamentally alters the physicochemical and likely biological profile compared to the unsubstituted core or other 3-substituted analogs. While the core scaffold (2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) is a building block with a reported logP of 0.2 [1], the addition of the 2-ethoxyethyl chain introduces two additional hydrogen bond acceptors, increases the rotatable bond count from 0 to 5, and raises the molecular weight from 164.20 to 236.31 g/mol . These changes impact solubility, membrane permeability, and metabolic vulnerability. In the context of pharmaceutical quality control, even a structurally close impurity standard cannot replace a specific identified impurity; regulatory submissions require exact reference materials. Generic substitution therefore risks both analytical failure (incorrect retention time, misidentification) and regulatory non-compliance.

Quantitative Differentiation Evidence for 2470437-17-1: Current State of the Public Record


Molecular Descriptor Shifts Compared to the Unsubstituted Pyrido[1,2-a]pyrimidin-4-one Core

The 2-ethoxyethyl substituent on the target compound causes a substantial departure from the core scaffold's physicochemical profile. The unsubstituted 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one has a computed XLogP3 of 0.2 and 0 rotatable bonds [1]. In contrast, 3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, with its ether side chain, has an increased molecular weight (236.31 vs 164.20 g/mol), a higher calculated hydrogen bond acceptor count (4 vs 2), and 5 additional rotatable bonds . These are not theoretical nuances; they directly affect chromatographic retention, solubility, and extraction efficiency in analytical methods.

Physicochemical property Drug-likeness Impurity profiling

Identity as a Risperidone-Specific Impurity: A Regulatory Requirement, Not an Option

The compound is explicitly labeled as a 'Risperidone Impurity' in at least one commercial standard catalog . While the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) monographs for risperidone list several specified impurities with relative retention times (RRTs)—for example, Bicyclorisperidone (RRT ~0.68), Z-oxime (RRT ~0.60), and E-oxime (RRT ~0.60) [1]—the exact chromatographic assignment for CAS 2470437-17-1 could not be located in the public domain. Nevertheless, regulatory frameworks (ICH Q3A/Q3B) demand that any impurity present above 0.10% (or 0.05% for certain known impurities) be identified and quantified with an authenticated reference standard. A generic 'pyrido[1,2-a]pyrimidin-4-one derivative' standard is not acceptable for this purpose.

Pharmaceutical quality control Reference standard Regulatory compliance

Targeted Application Scenarios for 2470437-17-1 Based on Available Evidence


Pharmaceutical Impurity Profiling and Method Validation for Risperidone Drug Products

This compound is most credible as a reference standard for the identification and quantification of a specific risperidone process impurity or degradant. Quality control laboratories developing or validating HPLC/LC-MS methods for risperidone API or finished dosage forms should procure this authenticated standard to establish system suitability, determine relative retention times, and calculate response factors, as required by ICH Q2(R1) and pharmacopoeial monographs [1]. The ethoxyethyl side chain differentiates it from other risperidone-related compounds such as bicyclorisperidone or the oxime isomers, enabling unambiguous peak assignment [2].

Stability Study and Forced Degradation Investigation

Given its listing as a risperidone impurity, this compound may arise under specific stress conditions (e.g., exposure to ethanol-containing solvents during synthesis or storage). Pharmaceutical development scientists can use this standard to spike samples in forced degradation studies, monitor formation kinetics, and establish acceptance criteria in line with ICH Q1A(R2) and Q3B(R2) [1]. Structural evidence suggests it is a reaction product with the solvent 2-ethoxyethanol rather than a hydrolytic or oxidative degradant, focusing investigation toward synthetic process control.

Synthetic Chemistry Research on Pyrido[1,2-a]pyrimidin-4-one Scaffolds

For medicinal chemistry groups exploring PI3K inhibitors or other pyrido[1,2-a]pyrimidin-4-one-based scaffolds, this compound represents a late-stage intermediate or derivative with a functionalized 3-position. The 2-ethoxyethyl group could serve as a masked site for further derivatization, as described in the broader patent literature on tetrahydro-pyrido-pyrimidine derivatives [3]. Researchers requiring a characterized, >95% pure building block with this exact substitution pattern for SAR studies would find this compound uniquely positioned among commercially available analogs.

Quote Request

Request a Quote for 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.